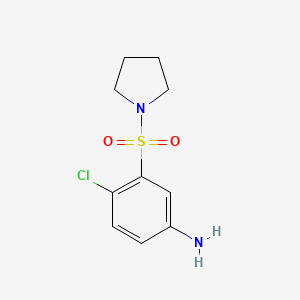
4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline” is an organic compound . It is also known as CPSA. The compound has a molecular weight of 260.74 .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthesis strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H13ClN2O2S . The InChI key for this compound is WOKJMOZJZLDIRK-UHFFFAOYSA-N .
Chemical Reactions Analysis
The pyrrolidine ring, which is a part of “this compound”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The ring’s non-planarity allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Physical and Chemical Properties Analysis
The compound is a powder . It has a melting point of 114-116 degrees .
Applications De Recherche Scientifique
Synthesis and Characterization
4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline is involved in various synthesis and characterization processes. For instance, it participates in the synthesis of pyrrolidines and pyrrolidinone derivatives, highlighting its role in the production of compounds with potential therapeutic applications. It's part of a mechanism that mimics a 1,3-dipolar cycloaddition in the synthesis of substituted pyrrolidines (Mąkosza & Judka, 2005). Additionally, it's used in the synthesis of pyrrolidinone derivatives, where its electronic effect on aniline derivatives and its involvement in the structure–activity relationship of ionic liquids have been studied (Khaligh et al., 2018). Furthermore, it's part of a radical reaction producing sulfonated tetrahydropyridine derivatives, illustrating its utility in diverse synthetic pathways (An & Wu, 2017).
Chemical Properties and Reactions
The compound is utilized for its chemical properties and reactions in various studies. For example, it acts as a chlorinating agent and oxidant for aniline derivatives, showcasing its role in selective chlorination processes (Vinayak et al., 2018). It's also involved in the synthesis and characterization of imidosulfonylhydrazones, which are explored for antibactericidal and antinociceptive properties, signifying its potential in medicinal chemistry (Silva et al., 2006).
Analytical and Material Science Applications
Moreover, this compound plays a role in analytical chemistry and material science. It is part of the characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry, aiding in the qualitative characterization of these compounds (Rehorek & Plum, 2007). Its derivatives are also involved in crystal structure investigations, as seen in the study of the crystal structure, Hirshfeld surface, and DFT studies of a related compound, providing insights into molecular interactions and crystal packing (Krishnan et al., 2021).
Mécanisme D'action
While the specific mechanism of action for “4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline” is not mentioned in the search results, compounds with the pyrrolidine ring have been found to have various biological activities . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-3-pyrrolidin-1-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c11-9-4-3-8(12)7-10(9)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKJMOZJZLDIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731820-88-5 |
Source


|
| Record name | 4-chloro-3-(pyrrolidine-1-sulfonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
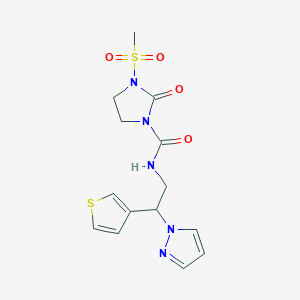
![6-[(4-methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2600367.png)
![1,4,8-Triazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene;dihydrochloride](/img/structure/B2600369.png)
![(4-Ethylphenyl)-[4-(4-ethylphenyl)sulfonyl-6-methylquinolin-3-yl]methanone](/img/structure/B2600370.png)
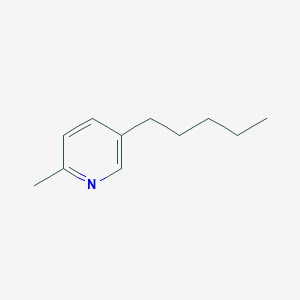
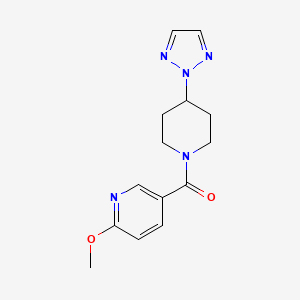
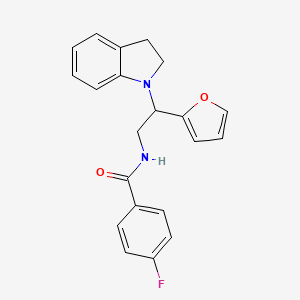

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide](/img/structure/B2600378.png)

![3-allyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2600380.png)
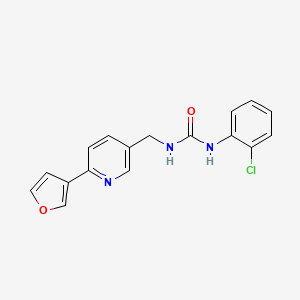
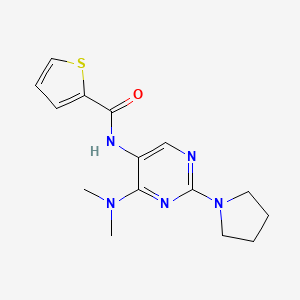
![2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B2600386.png)
